4-(2-methyl-2-buten-1-yl)morpholine
Description
4-(2-methyl-2-buten-1-yl)morpholine is a chemical compound with the molecular formula C9H17NO . It is also known as Morpholine,4-(3-buten-1-yl)-2-methyl-, (2R)- . The morpholine ring in this compound is a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
The synthesis of morpholine derivatives has been a topic of interest due to their widespread availability in natural products and biologically relevant compounds . They are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of this compound is characterized by a morpholine ring attached to a 2-methyl-2-buten-1-yl group . The morpholine ring is a heterocyclic compound featuring both amine and ether functional groups .Chemical Reactions Analysis
The chemical reactions involving morpholine derivatives are diverse and depend on the specific substituents present in the molecule . Morpholine derivatives can undergo a variety of reactions, including coupling, cyclization, and reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 203.9±28.0 °C, a density of 0.891±0.06 g/cm3, and a pKa of 7.42±0.10 .Future Directions
The future directions for research on 4-(2-methyl-2-buten-1-yl)morpholine and similar compounds could involve exploring their potential applications in various fields, such as pharmaceuticals, due to their wide range of biological activities . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds .
Properties
IUPAC Name |
4-[(E)-2-methylbut-2-enyl]morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-9(2)8-10-4-6-11-7-5-10/h3H,4-8H2,1-2H3/b9-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFQPKBTNLIQQR-YCRREMRBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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